![molecular formula C8H9ClO4 B14354144 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride CAS No. 93563-95-2](/img/structure/B14354144.png)
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride is a complex organic compound with a unique tricyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride typically involves the formation of a tricyclic orthoester. One common method includes the generation of a dioxolenium ion from a precursor compound, followed by intramolecular trapping by a hydroxy group . The reaction conditions often involve heating in the presence of a base such as 2,4,6-trimethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like 2,4,6-trimethylpyridine and organometallic reagents . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted tricyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,10-Trioxatricyclo[3311~3,7~]decane-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-6,8,9-Triol: A similar compound with additional hydroxyl groups, used in early discovery research.
2,9,10-Trioxatricyclo[4.3.1.0]decane: Another tricyclic compound with a different ring structure, used in the synthesis of analogues of resiniferatoxin.
Uniqueness
2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride is unique due to its specific tricyclic structure and the presence of a carbonyl chloride group, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
93563-95-2 |
|---|---|
Molekularformel |
C8H9ClO4 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
2,4,10-trioxatricyclo[3.3.1.13,7]decane-3-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO4/c9-7(10)8-11-4-1-5(12-8)3-6(2-4)13-8/h4-6H,1-3H2 |
InChI-Schlüssel |
SQFXWBFODISCBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1OC(O2)(O3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



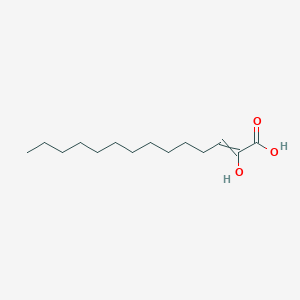
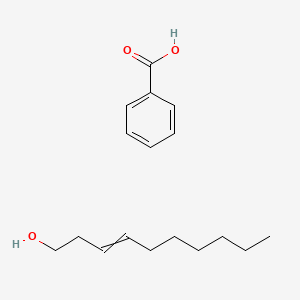
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
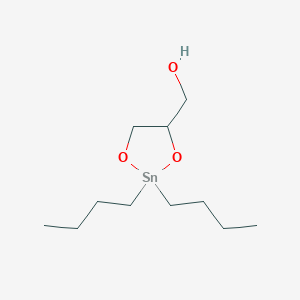
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
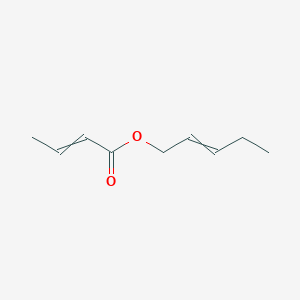
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
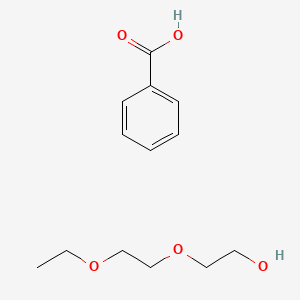
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
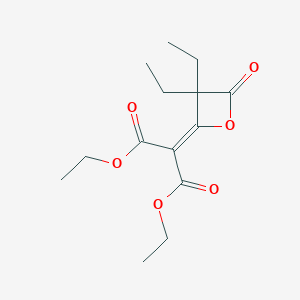
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
